molecular formula C9H8BrNS B2561859 5-bromo-3-(methylthio)-1H-indole CAS No. 153261-50-8

5-bromo-3-(methylthio)-1H-indole

Cat. No.: B2561859
CAS No.: 153261-50-8
M. Wt: 242.13
InChI Key: YLHTXVVSBGIOSU-UHFFFAOYSA-N
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Description

5-Bromo-3-(methylthio)-1H-indole: is a chemical compound with the molecular formula C9H8BrNS. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 5-position and a methylthio group at the 3-position makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(methylthio)-1H-indole typically involves the bromination of 3-(methylthio)-1H-indole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in 5-bromo-3-(methylthio)-1H-indole can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated indole derivatives.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-3-(methylthio)-1H-indole is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used to study the effects of brominated indoles on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.

Comparison with Similar Compounds

    5-Bromo-3-methyl-1H-indole: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.

    5-Bromo-3-(methylthio)-1H-1,2,4-triazole: Contains a triazole ring instead of an indole ring, leading to distinct properties and applications.

    3-(Methylthio)-1H-indole:

Uniqueness: 5-Bromo-3-(methylthio)-1H-indole is unique due to the combination of the bromine atom and the methylthio group on the indole ring. This combination imparts specific chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

5-bromo-3-methylsulfanyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHTXVVSBGIOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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